2-Bromopyrimidine

Catalog No.
S662443
CAS No.
4595-60-2
M.F
C4H3BrN2
M. Wt
158.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromopyrimidine

Struggling with harsh coupling conditions or side products in pyrimidine functionalization? 2-Bromopyrimidine offers an optimal balance of reactivity and stability for palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig, etc.).

  • Superior to 2-chloropyrimidine: avoids high temperatures and specialized catalysts, ensuring higher yields without compromising sensitive groups.
  • Overcomes the over-reactivity of 2-iodopyrimidine, minimizing side products for easier purification.
  • Essential for stepwise C2-selective functionalization in kinase inhibitor and OLED materials synthesis.

Reliable supply with consistent quality.

CAS Number

4595-60-2

Product Name

2-Bromopyrimidine

IUPAC Name

2-bromopyrimidine

Molecular Formula

C4H3BrN2

Molecular Weight

158.98 g/mol

InChI

InChI=1S/C4H3BrN2/c5-4-6-2-1-3-7-4/h1-3H

InChI Key

PGFIHORVILKHIA-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)Br

Synonyms

2-bromo-pyrimidin;PYRIMIDINE, 2-BROMO-;2-BROMOPYRIMIDINE;Pyrimidine, 2-bromo- (7CI,8CI,9CI);2-Bromopyrimidine,98+%;2-Bromopyrimide;2-Bromopyrimidine,97+%;2-BroMpyriMidine

Canonical SMILES

C1=CN=C(N=C1)Br

The exact mass of the compound 2-Bromopyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88935. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g, 500 g

2-Bromopyrimidine is a functionalized heterocyclic compound widely used as a reactive intermediate in organic synthesis. It serves as a critical precursor for introducing the pyrimidine-2-yl moiety, a common scaffold in medicinal chemistry and materials science. Its primary value lies in its predictable reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, where the carbon-bromine bond offers a well-calibrated balance of reactivity and stability compared to other halides. This makes it a strategic choice for multi-step syntheses where reaction conditions must be carefully managed to achieve high yields and avoid side products.

Research Fit

1 Halogenated pyrimidine building block for cross-coupling and nucleophilic substitution
2 Compatible with Pd-catalyzed Suzuki, Stille, and Negishi reactions
3 Crystalline solid (mp 55–57 °C); reported use in pharma and agrochemical intermediate synthesis

Substituting 2-Bromopyrimidine with its chloro- or iodo-analogs is not a simple cost-saving or availability-based decision; it fundamentally alters process parameters and outcomes. The C-Cl bond in 2-chloropyrimidine is significantly stronger, often requiring higher temperatures, longer reaction times, and more specialized, expensive catalyst systems to achieve comparable yields in cross-coupling reactions. Conversely, while 2-iodopyrimidine is more reactive, this can be a liability, leading to lower stability and increased side-product formation, complicating purification. Furthermore, isomeric substitution, such as using 5-bromopyrimidine, changes the electronic properties and steric environment of the reaction site, leading to entirely different products. Therefore, selecting 2-bromopyrimidine is a deliberate process decision to optimize the trade-off between reactivity, stability, and process efficiency.

Substitution Risk

!
2‑Chloropyrimidine
C–Cl bond may reduce reactivity in cross-couplings; synthetic routes optimized for C–Br can give lower yields.
!
5‑Bromopyrimidine
Different regiochemistry alters metalation selectivity and substitution pattern; not a direct replacement for 2‑substituted targets.

Buchwald-Hartwig Amination Advantage

In palladium-catalyzed C-N bond formation, the choice of halide is critical for reaction efficiency. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, 2-bromopyrimidine consistently demonstrates higher reactivity. This allows for successful couplings under milder conditions, with lower catalyst loading, or in shorter reaction times compared to 2-chloropyrimidine, which often requires more robust and specialized catalytic systems to activate the C-Cl bond. This enhanced reactivity profile makes 2-bromopyrimidine a more reliable and efficient precursor for synthesizing N-aryl pyrimidines.

Evidence DimensionReactivity in Pd-catalyzed amination
Target Compound DataHigher reactivity, proceeds under milder conditions
Comparator Or Baseline2-Chloropyrimidine: Less reactive, requires higher temperatures, longer times, and/or specialized ligands.
Quantified DifferenceQualitatively significant; specific quantitative differences are system-dependent but the trend I > Br > Cl is well-established.
ConditionsTypical Buchwald-Hartwig amination conditions (Pd catalyst, phosphine ligand, base).

Choosing 2-bromopyrimidine can reduce process time, energy consumption, and catalyst costs, leading to a more efficient and economical synthesis at scale.

Negishi Coupling Yield
Cross-study comparable
~52% vs 2‑Chloropyrimidine 42%
+10 percentage points (Fe‑catalyzed Negishi)
Reported yield advantage in Fe‑catalyzed Negishi coupling
May reduce cost in multi‑step intermediate synthesis

Sonogashira Coupling: Balanced Reactivity

In Sonogashira couplings, the reactivity order is definitively I > Br >> Cl. While 2-iodopyrimidine reacts fastest, often at room temperature, it can be less stable and more expensive. 2-Chloropyrimidine is typically very sluggish and provides poor yields. 2-Bromopyrimidine offers the optimal balance: it is significantly more reactive than the chloro analog, enabling high-yield couplings at moderate temperatures (e.g., 60-80 °C), while being more stable and cost-effective than the iodo analog, making it the preferred substrate for reliable and scalable alkynylpyrimidine synthesis.

Evidence DimensionYield and reaction conditions in Sonogashira coupling
Target Compound DataHigh yields at moderate temperatures (e.g., 60-100 °C).
Comparator Or Baseline2-Iodopyrimidine: Higher reactivity (RT), but higher cost/lower stability. 2-Chloropyrimidine: Significantly lower reactivity, often resulting in poor yields even at high temperatures.
Quantified DifferenceWhile system-specific, it is common for bromo-substrates to provide >85% yield where chloro-analogs give <50% under identical, non-optimized conditions.
ConditionsStandard Sonogashira conditions (Pd/Cu catalyst, amine base).

This compound provides the most reliable and cost-effective pathway to alkynylpyrimidines, avoiding the low yields of chloro-analogs and the high cost and potential instability of iodo-analogs.

C4 Magnesiation Regioselectivity
Class-level inference
71–81% yield; C4 magnesiation with TMPMgCl·LiCl
Enables sequential 2,4‑disubstituted pyrimidine scaffold synthesis
Reported regioselective metalation conditions

Regioselective C2 Substitution

When synthesizing polysubstituted pyrimidines, using a di- or tri-halopyrimidine often leads to mixtures of products due to the similar reactivity of multiple halogenated sites. For example, the reaction of 2,4-dichloropyrimidine with one equivalent of an amine typically yields a mixture of 2-amino-4-chloro and 4-amino-2-chloro isomers, which are often difficult to separate. Starting with 2-bromopyrimidine allows for the unambiguous functionalization of the C2 position first. Subsequent activation and substitution at other positions can then be performed in a controlled, stepwise manner, ensuring a single, desired final product. This control is critical for the synthesis of complex pharmaceutical intermediates.

Evidence DimensionRegioselectivity of substitution
Target Compound DataProvides a single product from substitution at the C2 position.
Comparator Or Baseline2,4-Dichloropyrimidine: Often yields a mixture of C2 and C4 substituted regioisomers.
Quantified DifferenceFrom a potential mixture of isomers to a single, predictable product, maximizing the yield of the desired compound.
ConditionsNucleophilic aromatic substitution or cross-coupling reactions.

For complex, multi-step syntheses, using 2-bromopyrimidine eliminates costly and time-consuming purification of regioisomers, improving overall process yield and economic viability.

Suzuki Coupling Yield
Direct comparison
23–34% vs 5‑Bromopyrimidine 23–34%
No yield difference in Pd(PPh₃)₄‑mediated Suzuki coupling
Yield parity; regiochemistry drives the choice of isomer
Both isomers effective in OLED material synthesis
VUV Photoabsorption Features
Direct comparison
Multiple discernible features (2‑Br) vs single broad band (5‑Br) in 3.7–10.8 eV range
Distinct excited‑state dynamics for the 2‑isomer
Relevant for radiosensitizer mechanistic studies

Core Scaffold Synthesis for Kinase Inhibitors

The pyrimidine ring is a privileged scaffold in numerous FDA-approved kinase inhibitors. The synthesis of these complex molecules often requires the reliable and high-yield installation of substituents at the C2 position via Buchwald-Hartwig or Suzuki coupling. 2-Bromopyrimidine is frequently the precursor of choice due to its superior reactivity over 2-chloropyrimidine, ensuring efficient bond formation without the harsh conditions that could compromise sensitive functional groups elsewhere in the molecule.

Bipolar Host Materials for OLEDs

The development of high-efficiency organic light-emitting diodes (OLEDs) relies on bipolar host materials that possess both electron and hole transporting moieties. Pyrimidine derivatives are excellent electron-deficient building blocks for these materials. 2-Bromopyrimidine's predictable reactivity in cross-coupling reactions like Suzuki and Sonogashira allows for the precise construction of complex conjugated molecules, enabling the fine-tuning of electronic properties essential for efficient charge balance and device performance.

Stepwise Elaboration of Polysubstituted Pyrimidines

When the final target is a pyrimidine with different functional groups at the C2 and C4/C6 positions, a stepwise approach is mandatory. Using 2-bromopyrimidine allows for selective C2 functionalization first. The resulting product can then undergo a separate reaction, such as a directed metalation or a subsequent cross-coupling if other halogens are present, to build molecular complexity in a controlled and predictable manner, avoiding the isomeric mixtures common with dihalopyrimidine starting materials.

Application Fit Matrix

Application
Selection Property
Validation Focus
2,4‑Disubstituted pyrimidine scaffolds
Regioselective C4 magnesiation handle
Orthogonal reactivity with C2–Br retention
Negishi cross‑coupling processes
C–Br bond reactivity advantage over C–Cl
Reported yield improvement in Fe‑catalyzed system
OLED material synthesis
2‑Pyrimidyl regiochemistry
Comparable Suzuki coupling efficiency to 5‑isomer
VUV spectroscopy & radiosensitizer research
Isomer‑specific electronic structure
Distinct photoabsorption features vs 5‑bromopyrimidine

XLogP3

0.5

LogP

0.5 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4595-60-2

Wikipedia

2-Bromopyrimidine

General Manufacturing Information

Pyrimidine, 2-bromo-: INACTIVE
1: Goljer I, Molinari A, He Y, Nogle L, Sun W, Campbell B, McConnell O.
Unexpected rearrangement of enantiomerically pure 3-aminoquinuclidine as a simple
way of preparing diastereomeric octahydropyrrolo[2,3-c]pyridine derivatives.
Chirality. 2009 Jul;21(7):681-91. doi: 10.1002/chir.20663. PubMed PMID: 18792960.


2: Hughes G, Wang C, Batsanov AS, Fearn MJ, Frank S, Bryce MR, Perepichka IF,
Monkman AP, Lyons BP. New pyrimidine- and fluorene-containing oligo(arylene)s:
synthesis, crystal structures, optoelectronic properties and a theoretical study.
Org Biomol Chem. 2003 Sep 7;1(17):3069-77. Erratum in: Org Biomol Chem. 2003 Dec
7;1(23):4359. Fearn, Michael J [correction of Fern, Michael]. PubMed PMID:
14518131.

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